molecular formula C18H12Cl3N3OS B12201756 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide

5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide

Cat. No.: B12201756
M. Wt: 424.7 g/mol
InChI Key: URHQRYYNIXPAMK-UHFFFAOYSA-N
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Description

5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide is an organic compound with a complex structure that includes multiple chlorine atoms, a sulfanyl group, and a pyrimidine ring

Preparation Methods

The synthesis of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with 4-chlorophenyl isocyanate to form the desired pyrimidine-4-carboxamide compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

Scientific Research Applications

5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H12Cl3N3OS

Molecular Weight

424.7 g/mol

IUPAC Name

5-chloro-N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C18H12Cl3N3OS/c19-12-5-7-13(8-6-12)23-17(25)16-15(21)9-22-18(24-16)26-10-11-3-1-2-4-14(11)20/h1-9H,10H2,(H,23,25)

InChI Key

URHQRYYNIXPAMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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